

Application Note: Forced Degradation Studies of Capmatinib

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Compound Focus: Capmatinib Hydrochloride

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1. Introduction Capmatinib is an oral, potent, and highly selective MET receptor tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations [1] [2]. Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. This application note summarizes the protocol and outcomes for forced degradation of capmatinib under acidic, basic, and oxidative stress conditions, in accordance with ICH guidelines Q1A(R2) and Q1B.

2. Summary of Degradation Profile Capmatinib demonstrates specific stability profiles under various stress conditions. The drug is stable under neutral hydrolysis and thermal stress but degrades under acidic, basic, and photolytic conditions [1]. The following table summarizes the major degradation products identified in a seminal study.

Degradation Product ID	Stress Condition(s) Observed	Remarks
DP1	Acidic and Basic Hydrolysis	Formed under hydrolytic conditions [1].
DP2	Photolytic	Structure confirmed by ¹ H NMR spectroscopy [1].
DP3	Photolytic	Characterized using LC-MS [1].

3. Experimental Protocol

• 3.1. Materials and Reagents

- Capmatinib (API)
- HPLC-grade methanol, water, acetonitrile
- Hydrochloric Acid (HCl, 5N)
- Sodium Hydroxide (NaOH, 5N)
- Hydrogen Peroxide (H₂O₂, 3%)
- Volumetric flasks, pipettes, sonicator

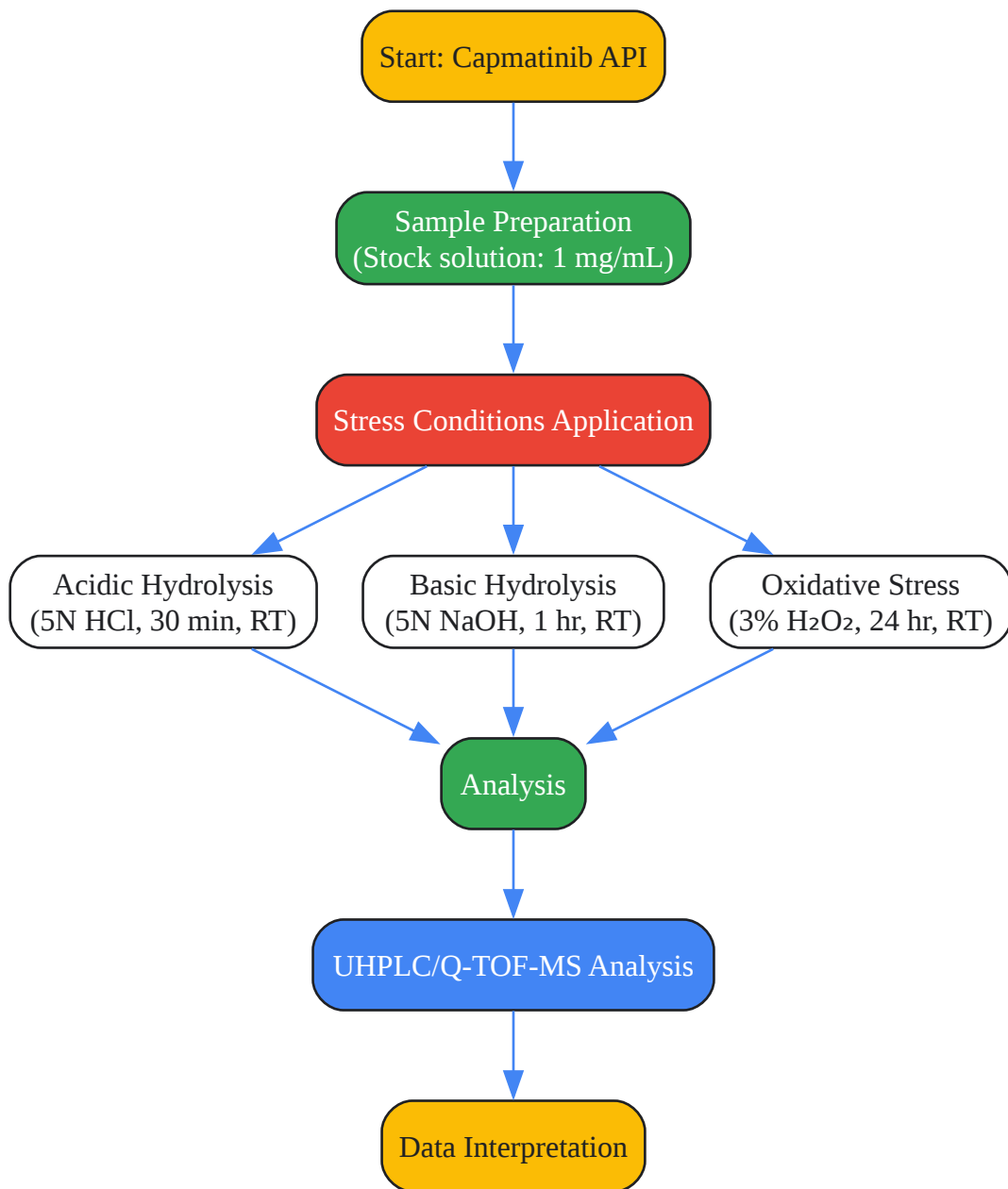
- **3.2. Sample Preparation for Stress Studies** Prepare a stock solution of capmatinib at a concentration of 1 mg/mL in methanol. For stress studies, use an target concentration of 100 µg/mL and expose to the following conditions [1] [3].

| **Stress Condition** | **Detailed Protocol** | | :--- | :--- | | **Acidic Hydrolysis** | Add 2 mL of 5N HCl to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol after 30 minutes at room temperature. Neutralize with 2 mL of 5N NaOH before analysis [3]. | | **Basic Hydrolysis** | Add 2 mL of 5N NaOH to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol after 1 hour at room temperature. Neutralize with 2 mL of 5N HCl before analysis [3]. | | **Oxidative Stress** | Add 2 mL of 3% H₂O₂ to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol and allow to stand for 24 hours at room temperature [3]. | | **Control Solution** | Dissolve 20 mg of API in 20 mL of methanol without any stressor [3]. |

- **3.3. Recommended Analytical Method** A stability-indicating method is essential to separate capmatinib from its degradation products.
 - **Instrumentation:** UHPLC system coupled with Quadrupole-Time of Flight (Q-TOF) Mass Spectrometry for degradant characterization [1]. For quantitative analysis, an HPLC-UV system can be used.
 - **Chromatographic Conditions (Example for RP-HPLC):**
 - **Column:** Enable C18, Kromasil C18, or equivalent (250 mm x 4.6 mm, 5 µm) [3]
 - **Mobile Phase:** Methanol: Water (70:30 % v/v) [3]
 - **Flow Rate:** 1.0 mL/min [3]
 - **Detection Wavelength:** 233 nm [3]
 - **Column Temperature:** 40°C [3]
 - **Injection Volume:** 20 µL [3]

- **System Suitability:** Capmatinib peak should have a retention time of approximately 3.75-3.88 minutes, with asymmetry factor less than 1.2 and theoretical plates greater than 2000 [3].

The following workflow diagram outlines the key stages of the forced degradation study, from sample preparation to data interpretation.



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Key Findings and Data Interpretation

4. Results and Discussion

- **Degradation Kinetics:** Capmatinib undergoes significant degradation under acidic, basic, and photolytic conditions. It remains stable in neutral hydrolysis and thermal stress [1]. The degradation in oxidative conditions is moderate [3].
- **Characterization of Degradants:** The three major degradation products (DP1, DP2, DP3) have been identified and characterized for the first time using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy [1]. This suggests specific molecular vulnerabilities in the capmatinib structure.
- **Stability-Indicating Method:** The chromatographic conditions described successfully resolve capmatinib from all its degradation products, confirming the method's stability-indicating capability [1] [3].

5. Conclusion Forced degradation studies confirm that capmatinib is susceptible to hydrolysis and photodegradation. The developed RP-HPLC method is validated as stability-indicating and can be used for the quantitative analysis of capmatinib and the qualitative monitoring of its degradation products in stability samples. Identifying the structures of DPs is crucial for understanding degradation pathways and ensuring drug product quality and safety.

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